molecular formula C11H16N2O5S B2585108 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide CAS No. 1171644-69-1

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide

Cat. No. B2585108
CAS RN: 1171644-69-1
M. Wt: 288.32
InChI Key: BORCJRZHIJMZFY-UHFFFAOYSA-N
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Description

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as CSPS and is used in various laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CSPS is not fully understood, but it is believed to act on several pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
CSPS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CSPS has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CSPS in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. CSPS is also relatively stable and can be stored for long periods of time. However, one limitation of using CSPS is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CSPS. One area of interest is its potential use in cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of CSPS and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, CSPS is a chemical compound that has been extensively studied in scientific research for its potential anti-inflammatory, anti-tumor, and neuroprotective properties. Its well-characterized synthesis method, stable nature, and potential therapeutic benefits make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.

Synthesis Methods

The synthesis of CSPS involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)amine to form furan-2-carboxamide. The final step involves the reaction of furan-2-carboxamide with cyclopropylsulfamide to form CSPS.

Scientific Research Applications

CSPS has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. CSPS has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-17-7-6-12-11(14)9-4-5-10(18-9)19(15,16)13-8-2-3-8/h4-5,8,13H,2-3,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORCJRZHIJMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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